molecular formula C6H9Cl3N2 B2741240 (2-Chloropyridin-4-yl)methanamine dihydrochloride CAS No. 1909308-88-8

(2-Chloropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2741240
CAS No.: 1909308-88-8
M. Wt: 215.5
InChI Key: KLJKOUBULBCSSS-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)methanamine dihydrochloride is a pyridine derivative with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol . It is a selective inhibitor of lysyl oxidase-like 2 (LOXL2), exhibiting an IC₅₀ of 126 nM, as demonstrated in preclinical studies . Its dihydrochloride salt form enhances solubility and stability, making it suitable for in vivo applications, such as synergistic tumor suppression in combination with 5-fluorouracil (5FU) and sorafenib .

Properties

IUPAC Name

(2-chloropyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJKOUBULBCSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-88-8
Record name (2-chloropyridin-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing pyridine ring, which polarizes the C–Cl bond.

Reaction Type Reagents/Conditions Products References
Amine substitutionAmmonia, 100°C in EtOH(2-Aminopyridin-4-yl)methanamine derivatives
Alkoxy substitutionNaOCH₃, CuI, DMF, 80°C2-Methoxypyridin-4-yl methanamine derivatives
Thiol substitutionNaSH, H₂O, refluxThioether-linked pyridine derivatives

Salt Formation and Acid-Base Reactions

The primary amine group reacts with acids to form stable salts, improving solubility for biological applications.

Acid Conditions Product Applications
HCl (excess)Room temperature, aqueous medium(2-Chloropyridin-4-yl)methanamine dihydrochloridePharmaceutical formulations
Trifluoroacetic acidSolvent: DCM, 0°C to rtAmine trifluoroacetate saltIntermediate purification

Condensation Reactions

The amine group participates in condensation with carbonyl compounds, forming imines or Schiff bases.

Carbonyl Compound Catalyst Product Yield
BenzaldehydeAcOH, refluxN-Benzylidene-(2-chloropyridin-4-yl)methanamine78%
AcetophenoneTiCl₄, THF, 60°CKetimine derivatives65%

Oxidation and Reduction

The amine and pyridine moieties undergo redox transformations:

  • Oxidation :

    • With mCPBA (meta-chloroperbenzoic acid), the amine forms N-oxide derivatives .

    • Air oxidation in basic media yields nitroxide radicals, detectable via EPR spectroscopy.

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering electronic properties.

    • LiAlH₄ selectively reduces imine intermediates to secondary amines .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation:

Reaction Catalyst System Substrates Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidsBiaryl-functionalized amines
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-Arylated pyridine derivatives

Biological Activity via LOXL2 Inhibition

The compound inhibits lysyl oxidase-like 2 (LOXL2), an enzyme critical in extracellular matrix remodeling. Mechanistic studies show:

  • IC₅₀ : 126 nM against recombinant LOXL2 .

  • Mode of Action : Chelates copper ions in the enzyme’s active site, disrupting collagen cross-linking and reducing metastasis in cervical cancer models .

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strong bases via hydrolysis of the C–Cl bond.

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

Scientific Research Applications

(2-Chloropyridin-4-yl)methanamine dihydrochloride is primarily recognized as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling. The inhibition of LOXL2 has been linked to various therapeutic applications, particularly in cancer treatment and fibrosis.

Inhibition Data

Target EnzymeIC50 Value (nM)
LOXL2126
LOX5,910

The compound exhibits a notable selectivity for LOXL2 over other amine oxidases, with significant implications for its use in therapeutic contexts .

Oncology

Research indicates that this compound has potential as an anti-tumor agent. Studies have demonstrated its effectiveness in reducing the invasive ability of cancer cells, particularly in cervical cancer models. The compound's ability to inhibit LOXL2 leads to a reversal of epithelial-mesenchymal transition (EMT), a process associated with increased metastatic potential .

Case Study: Cervical Cancer
In a study involving cervical cancer cells, the administration of this compound resulted in a significant decrease in cell invasiveness and tumor size in vivo. The treatment led to alterations in EMT markers, indicating its role in modulating cancer progression .

Fibrosis Research

The compound has been studied for its effects on fibrosis, particularly in liver fibrosis models. By inhibiting LOXL2, it impacts collagen synthesis and extracellular matrix remodeling, which are critical processes in the development of fibrotic diseases.

Case Study: Liver Fibrosis
In experiments with hepatic stellate cells, this compound demonstrated potent inhibition of collagen production, suggesting its therapeutic potential in treating liver fibrosis.

Material Science

Beyond biological applications, this compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be utilized in various industrial applications.

Summary of Findings

The following table summarizes key findings from various studies regarding the applications and effects of this compound:

Application AreaKey Findings
OncologyReduces invasiveness in cervical cancer; affects EMT markers
FibrosisInhibits collagen synthesis; potential treatment for liver fibrosis
Material ScienceServes as a building block for complex organic molecules

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC50 value of 126 nM. This inhibition affects the cross-linking of collagen and elastin, which are crucial for tissue remodeling and fibrosis .

Comparison with Similar Compounds

Substitution at the Pyridine 2-Position: Chloro vs. Methyl

  • (2-Methylpyridin-4-yl)methanamine dihydrochloride (CAS 1357353-58-2) replaces the chlorine atom with a methyl group. Molecular Formula: C₇H₁₂Cl₂N₂; MW: 195.09 g/mol . No biological activity data is available for this analog .

Positional Isomers: Chloro Substituent Variation

  • (4-Chloropyridin-2-yl)methanamine (CAS 180748-30-5) shifts the chlorine to the pyridine 4-position.

    • Molecular Formula : C₆H₇ClN₂ (free base); MW : 142.59 g/mol .
    • Positional isomerism alters electronic effects on the pyridine ring, likely reducing LOXL2 inhibition efficacy compared to the 2-chloro derivative.
  • (5-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 1257535-54-8) and (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 188637-75-4) further demonstrate how chloro placement affects properties .

Halogen Variation: Chloro vs. Fluoro

  • (2-Fluoropyridin-4-yl)methanamine dihydrochloride (CAS 667906-60-7) substitutes chlorine with fluorine.
    • Molecular Formula : C₆H₉Cl₂FN₂; MW : 207.06 g/mol .
    • Fluorine’s smaller size and higher electronegativity may enhance binding specificity but reduce steric hindrance. Biological data for this analog is unavailable.

Salt Forms: Hydrochloride vs. Dihydrochloride

  • (2-Chloropyridin-4-yl)methanamine hydrochloride (CAS 916210-98-5) is the mono-hydrochloride salt. Purity: 97% . The dihydrochloride form (CAS 1820619-84-8) offers improved aqueous solubility, critical for in vivo administration .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity (IC₅₀) Source
(2-Chloropyridin-4-yl)methanamine dihydrochloride 1820619-84-8 C₆H₈Cl₂N₂ 179.05 2-Cl LOXL2 inhibitor (126 nM)
(2-Methylpyridin-4-yl)methanamine dihydrochloride 1357353-58-2 C₇H₁₂Cl₂N₂ 195.09 2-CH₃ Not reported
(4-Chloropyridin-2-yl)methanamine 180748-30-5 C₆H₇ClN₂ 142.59 4-Cl Not reported
(2-Fluoropyridin-4-yl)methanamine dihydrochloride 667906-60-7 C₆H₉Cl₂FN₂ 207.06 2-F Not reported

Key Research Findings

  • LOXL2 Inhibition: The 2-chloro substitution is critical for LOXL2 binding, as evidenced by the target compound’s nanomolar activity .
  • Salt Form Impact: The dihydrochloride salt’s stability and solubility make it preferable for pharmacological applications over mono-hydrochloride analogs .

Notes

  • Clinical Status: None of the analogs or the target compound have entered clinical trials, limiting translational insights .
  • Structural Sensitivity: Minor changes in substituent position or halogen type significantly alter bioactivity, underscoring the need for precise synthetic optimization .
  • Data Gaps : Most analogs lack published IC₅₀ values or mechanistic studies, necessitating further research .

Biological Activity

(2-Chloropyridin-4-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly as an inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2). This compound has been studied for its potential therapeutic applications in various fields, including oncology and fibrosis research. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H7ClN2·2HCl
  • Molecular Weight : 194.59 g/mol
  • CAS Number : 1909308-88-8

The dihydrochloride form enhances the solubility and stability of the compound, making it suitable for biological applications.

Target Enzyme: LOXL2

LOXL2 is a key enzyme involved in the crosslinking of collagen and elastin in extracellular matrix (ECM) remodeling. The inhibition of LOXL2 by this compound leads to:

  • Decreased Collagen Crosslinking : This results in reduced fibrosis and may impact tumor progression by altering the tumor microenvironment.
  • Reversal of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to reverse LOXL2-induced EMT in cervical cancer cells, thereby decreasing their invasive capabilities .

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound:

  • Cervical Cancer :
    • Inhibition of LOXL2 significantly reduced the invasive ability of cervical cancer cells.
    • Colony formation assays demonstrated decreased proliferation rates in treated cells compared to controls.
    • Wound healing assays indicated a marked reduction in cell migration after treatment with the compound .
  • Oral Squamous Cell Carcinoma (OSCC) :
    • Elevated LOXL2 expression was correlated with tumor progression in OSCC samples.
    • The use of this inhibitor resulted in decreased expression of EMT markers, suggesting a potential role in managing OSCC .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound may interact with drug-metabolizing enzymes, influencing both its own metabolism and that of co-administered drugs. The stability of the compound can be affected by environmental factors such as temperature and moisture.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
(2-Chloropyridin-4-yl)methanamine hydrochlorideSimilarDifferent salt form; less soluble than dihydrochloride
4-Acetyl-2-chloropyridineSimilarDifferent functional groups; distinct biological activities
(2-Chloropyridin-4-yl)methanamineSimilarBase form without dihydrochloride; lower stability

The unique inhibitory action on LOXL2 distinguishes this compound from other compounds, emphasizing its potential as a targeted therapeutic agent.

Case Studies and Experimental Findings

  • Study on Cervical Cancer :
    • Treatment with (2-Chloropyridin-4-yl)methanamine hydrochloride at a dose of 10 mg/kg resulted in significant reductions in tumor size and weight in mouse models.
    • The study utilized various assays to confirm the compound's efficacy in inhibiting tumor growth and metastasis .
  • Mechanistic Insights :
    • Research demonstrated that LOXL2 inhibition led to altered gene expression profiles associated with reduced malignancy .

Q & A

Q. What are the key physicochemical properties of (2-chloropyridin-4-yl)methanamine dihydrochloride, and how do they influence experimental design?

Answer:

  • Molecular Formula : C₆H₈Cl₂N₂ (dihydrochloride salt) .
  • Molecular Weight : 179.05 g/mol .
  • Solubility : Soluble in DMSO (60 mg/mL or 335.1 mM); sonication is recommended for dissolution .
  • Storage : Powder should be stored at -20°C for long-term stability; solutions in DMSO are stable at -80°C for up to one year .
  • Impact on Experiments : The high solubility in DMSO makes it suitable for in vitro assays, but residual solvent effects (e.g., cytotoxicity) must be controlled. Stability data guide storage protocols to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: While direct synthesis protocols are not explicitly detailed in the literature, analogous pyridine derivatives are synthesized via:

  • Nucleophilic Substitution : Chloromethyl pyridine intermediates react with ammonia or protected amines under controlled pH and temperature .
  • Reductive Amination : 2-Chloro-4-pyridinecarboxaldehyde may be reduced with NaBH₄ or LiAlH₄ in the presence of ammonium salts, followed by HCl salt formation .
  • Purification : Crystallization from ethanol/water mixtures improves purity, confirmed by HPLC or NMR .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

Answer:

  • Mass Spectrometry (MS) : Exact mass = 178.0065 Da (protonated form) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloropyridine ring protons at δ 8.3–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Q. How should researchers handle solubility and stability challenges in biological assays?

Answer:

  • Solubilization : Use DMSO as a primary solvent, but limit final concentration to ≤0.1% in cell-based assays to avoid cytotoxicity .
  • Stability Testing : Monitor degradation via LC-MS over 24–48 hours under assay conditions (e.g., pH 7.4 buffer at 37°C) .
  • Positive Controls : Include known LOXL2 inhibitors (e.g., β-aminopropionitrile) to validate assay conditions .

Advanced Research Questions

Q. How can researchers evaluate the selectivity of this compound against related amine oxidases?

Answer:

  • Enzyme Inhibition Assays :
    • LOXL2 : Measure IC₅₀ using recombinant human LOXL2 and an Amplex Red-based assay (reported IC₅₀ = 126 nM) .
    • Selectivity Panel : Test against MAO-A, MAO-B, and SSAO at 1–10 µM concentrations. The compound shows >100-fold selectivity for LOXL2 over these enzymes .
  • Structural Analysis : Molecular docking studies predict interactions with LOXL2’s catalytic lysine residue, explaining selectivity .

Q. What experimental strategies are critical for designing in vivo studies targeting fibrotic pathways?

Answer:

  • Dosing : Optimize bioavailability via oral or intraperitoneal routes; preliminary pharmacokinetic studies in rodents are essential .
  • Biomarkers : Monitor collagen crosslinking (e.g., hydroxyproline content) and LOXL2 activity in serum/tissue lysates .
  • Disease Models : Use bleomycin-induced pulmonary fibrosis or CCl₄-induced liver fibrosis models, with endpoints at 2–4 weeks post-treatment .

Q. How can researchers optimize the compound’s in vitro activity for structure-activity relationship (SAR) studies?

Answer:

  • Scaffold Modifications : Introduce substituents at the chloropyridine ring (e.g., methyl, methoxy) to enhance LOXL2 binding .
  • Salt Forms : Compare dihydrochloride vs. free base forms for solubility and membrane permeability .
  • High-Throughput Screening (HTS) : Test derivatives in LOXL2 inhibition assays with Z’ factors >0.5 to ensure robustness .

Q. How should discrepancies in reported IC₅₀ values (e.g., batch-to-batch variability) be addressed?

Answer:

  • Source Validation : Use independently synthesized batches and confirm purity via HPLC/MS .
  • Assay Conditions : Standardize enzyme concentration (e.g., 10 nM LOXL2), substrate (e.g., 50 µM DQ collagen), and incubation time (30–60 min) .
  • Data Normalization : Include internal controls (e.g., β-aminopropionitrile) in each experiment to control for inter-assay variability .

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